molecular formula C19H25NO3 B2396994 2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol CAS No. 24081-81-0

2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol

Cat. No.: B2396994
CAS No.: 24081-81-0
M. Wt: 315.413
InChI Key: GDEYSGYAHFMAMR-UHFFFAOYSA-N
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Description

2-((3-([1,1’-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol is a complex organic compound characterized by its biphenyl structure and hydroxyl, amino, and methyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-([1,1’-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol typically involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl structure can be synthesized through Suzuki–Miyaura cross-coupling reactions, which involve the reaction of a boronic acid with a halide in the presence of a palladium catalyst . The hydroxyl and amino groups are then introduced through subsequent reactions, such as nucleophilic substitution and reduction reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-((3-([1,1’-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions on the biphenyl structure can introduce various functional groups.

Mechanism of Action

The mechanism of action of 2-((3-([1,1’-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s biphenyl structure allows it to interact with hydrophobic regions of proteins and enzymes, potentially inhibiting their activity. The hydroxyl and amino groups can form hydrogen bonds with biological molecules, further influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-([1,1’-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-4-methylpentan-1-ol
  • 2-((3-([1,1’-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-ethylpropan-1-ol

Uniqueness

2-((3-([1,1’-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol is unique due to its specific combination of functional groups and biphenyl structure, which confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

2-[[2-hydroxy-3-(4-phenylphenoxy)propyl]amino]-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-19(2,14-21)20-12-17(22)13-23-18-10-8-16(9-11-18)15-6-4-3-5-7-15/h3-11,17,20-22H,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEYSGYAHFMAMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC(COC1=CC=C(C=C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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